molecular formula C6H2BrFN2O4 B2922033 2-Bromo-1-fluoro-3,5-dinitrobenzene CAS No. 1309832-48-1

2-Bromo-1-fluoro-3,5-dinitrobenzene

Cat. No.: B2922033
CAS No.: 1309832-48-1
M. Wt: 264.994
InChI Key: HRGNVARTBYIBSA-UHFFFAOYSA-N
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Description

2-Bromo-1-fluoro-3,5-dinitrobenzene is an aromatic compound characterized by the presence of bromine, fluorine, and two nitro groups attached to a benzene ring

Mechanism of Action

Target of Action

The primary target of 2-Bromo-1-fluoro-3,5-dinitrobenzene is the benzene ring, a key component of many biological molecules. The benzene ring is especially stable due to its delocalized pi electrons .

Mode of Action

The compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound affects the biochemical pathways involving benzene derivatives. The electrophilic aromatic substitution reactions it undergoes can lead to the synthesis of various benzene derivatives . These derivatives can then participate in other biochemical reactions, affecting downstream pathways.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific biochemical pathways it affects. By participating in electrophilic aromatic substitution reactions, it can contribute to the synthesis of various benzene derivatives . These derivatives can have diverse effects on cellular function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the rate of its electrophilic aromatic substitution reactions can be affected by factors such as temperature, pH, and the presence of other chemicals .

Preparation Methods

The synthesis of 2-Bromo-1-fluoro-3,5-dinitrobenzene typically involves multi-step reactions. One common method includes the nitration of a bromofluorobenzene derivative, followed by further substitution reactions to introduce the nitro groups at the desired positions. The reaction conditions often involve the use of strong acids like nitric acid and sulfuric acid, and the process requires careful control of temperature and reaction time to achieve the desired product .

Chemical Reactions Analysis

2-Bromo-1-fluoro-3,5-dinitrobenzene undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

2-Bromo-1-fluoro-3,5-dinitrobenzene can be compared with other dinitrobenzene derivatives such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for specific scientific and industrial applications.

Properties

IUPAC Name

2-bromo-1-fluoro-3,5-dinitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFN2O4/c7-6-4(8)1-3(9(11)12)2-5(6)10(13)14/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGNVARTBYIBSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Br)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4,6-dinitro-2-fluorophenol (8 g, 39.60 mmol, 1 equiv) in DMF (24 mL) and toluene (160 mL), PBr3 (5.6 mL, 59.40 mmol, 1.5 equiv) was added at room temperature. Then the reaction mixture was heated at 110° C. for 1 hour. After allowing to cool to room temperature, the upper colorless layer was poured into a separate funnel and diluted with hexanes. The organic layer was washed with water, dried over MgSO4 and evaporated to dryness to give the product (10.3 g, 98%) as a yellow solid.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
5.6 mL
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
98%

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